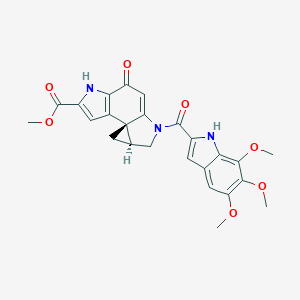

Duocarmycin sa

Descripción general

Descripción

Duocarmycin SA is a highly potent antitumor antibiotic that belongs to the duocarmycin family of compounds. These compounds are known for their ability to alkylate DNA, leading to the disruption of DNA architecture and ultimately causing cell death.

Métodos De Preparación

The synthesis of Duocarmycin SA involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the formation of the cyclopropapyrroloindole core, which is crucial for the DNA-alkylating activity of the compound. This core is typically synthesized through a series of reactions involving cyclization, oxidation, and functional group transformations .

Industrial production methods for this compound are less commonly reported, but they generally follow similar synthetic routes as those used in laboratory settings. The key challenge in industrial production is to achieve high yields and purity while maintaining the structural integrity of the compound.

Análisis De Reacciones Químicas

DNA Alkylation Mechanism

Duocarmycin SA selectively alkylates adenine N3 in the minor groove of duplex DNA via a stereoelectronically controlled cyclopropane ring-opening reaction . The reaction proceeds through:

-

Cyclopropane Activation : The vinylogous amide stabilizes the cyclopropane, enabling reversible ring opening.

-

Covalent Bond Formation : The least substituted cyclopropane carbon forms a covalent bond with adenine N3, facilitated by minor-groove binding .

-

Sequence Selectivity : Alkylation favors 5’-AAA and 5’-ATA sequences, driven by noncovalent interactions with AT-rich regions .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Alkylation half-life (t₁/₂) | 5.2 hours (CI-TMI derivative) | |

| Adenine N3 alkylation yield | >90% (this compound) | |

| Sequence preference | 5’-AAA > 5’-ATA |

Prodrug Activation Pathways

This compound derivatives can act as prodrugs, requiring reductive activation for DNA alkylation. N-acyl O-amino phenol derivatives (e.g., 5 , 8 ) exhibit:

-

Controlled Cleavage : Stability under physiological conditions but rapid cleavage in hypoxic tumor environments .

-

Structure-Reactivity Trends : Electron-withdrawing groups (e.g., carbamates) enhance cleavage rates .

Comparative Stability and Potency :

| Derivative | Functional Group | IC₅₀ (L1210 Cells) | Stability Rank |

|---|---|---|---|

| 5 | Carbamate | 0.1 nM | High |

| 4 | Methyl carbamate | 0.5 nM | Moderate |

| 8 | Urea | 1.1 nM | Very High |

| 3 | N-Methyl urea | 9.0 nM | Extremely High |

Data from ; stability inversely correlates with cytotoxicity due to delayed drug release.

Enantiomeric Activity Differences

The (+)-enantiomer of this compound demonstrates superior biological activity compared to its (-)-counterpart:

-

Cytotoxic Potency : (+)-Duocarmycin SA is 10–100× more potent (IC₅₀ = 6 pM vs. 600 pM for (-)-enantiomer) .

-

DNA Binding Affinity : Enantiopurity dictates minor-groove binding efficiency, with (+)-forms showing stronger AT-rich sequence recognition .

Hydrophobicity-Dependent Reactivity

Systematic modifications to this compound’s trimethoxyindole subunit reveal a linear relationship between hydrophobicity (cLogP) and activity :

Ethylene Glycol Derivatives (10a–e) :

| Compound | Ethylene Glycol Units (n) | cLogP | IC₅₀ (nM) | DNA Alkylation Efficiency (AE) |

|---|---|---|---|---|

| This compound | 0 | 2.5 | 0.008 | 100% |

| 10a | 1 | 1.8 | 0.037 | 25% |

| 10b | 2 | 1.2 | 0.35 | 5% |

| 10c | 3 | 0.9 | 3.5 | 1% |

| 10d | 4 | 0.6 | 35 | 0.2% |

| 10e | 5 | 0.49 | 370 | 0.05% |

Data from ; increasing hydrophilicity reduces DNA alkylation efficiency by up to 10⁵-fold.

Reversible Alkylation and Catalysis

This compound’s alkylation is intrinsically reversible, with noncovalent binding stabilizing the drug-DNA complex :

-

Thermodynamic Control : Alkylation reversibility allows correction of mismatched binding, enhancing sequence selectivity.

-

Catalytic Efficiency : The trimethoxyindole subunit increases alkylation rates by preorganizing the drug-DNA complex.

Key Kinetic Parameters :

| Parameter | Value | Source |

|---|---|---|

| Alkylation rate (k₁) | 1.2 × 10³ M⁻¹s⁻¹ | |

| Dissociation rate (k₋₁) | 5.6 × 10⁻⁵ s⁻¹ | |

| Equilibrium constant (K_eq) | 2.1 × 10⁷ |

Aplicaciones Científicas De Investigación

Acute Myeloid Leukemia (AML)

Recent studies have demonstrated the effectiveness of DSA in AML cell lines, where it has shown significant cytotoxic effects. Key findings include:

- Induction of DNA Damage : DSA induces DSBs in AML cells, leading to apoptosis and reduced cell proliferation. In vitro studies using human AML cell lines Molm-14 and HL-60 revealed an IC50 of 11.12 pM and 112.7 pM, respectively, indicating high potency against these cells .

- Cell Cycle Arrest : DSA causes G2/M phase cell cycle arrest, which is critical for preventing tumor growth and facilitating apoptosis .

Glioblastoma Multiforme (GBM)

DSA has also been investigated for its potential to enhance the radiosensitivity of GBM cells:

- Combination Therapy : Studies suggest that combining DSA with proton radiation may have synergistic effects, improving therapeutic outcomes for GBM patients . The agent has been shown to induce morphological changes characteristic of programmed cell death, further supporting its potential use in combination therapies.

Antibody-Drug Conjugates (ADCs)

The incorporation of DSA into ADCs represents a significant advancement in targeted cancer therapy:

- Mechanism : ADCs utilize antibodies to selectively deliver DSA to tumor cells, enhancing the drug's efficacy while minimizing systemic toxicity. This approach aims to increase intracellular concentrations of DSA specifically within cancer cells .

- Clinical Trials : Notable candidates include SYD985, which targets HER2-positive metastatic breast cancer and is currently undergoing Phase 3 clinical trials .

Case Studies and Research Findings

Mecanismo De Acción

Duocarmycin SA exerts its effects by binding to the minor groove of DNA and alkylating the nucleobase adenine at the N3 position. This irreversible alkylation disrupts the DNA structure, leading to the inhibition of DNA replication and transcription, and ultimately causing cell death . The molecular targets of this compound include DNA itself, and the pathways involved are those related to DNA damage response and repair .

Comparación Con Compuestos Similares

Duocarmycin SA is part of a family of compounds that includes Duocarmycin A, CC-1065, and Yatakemycin. These compounds share a similar mechanism of action, involving DNA alkylation and disruption of DNA architecture . this compound is unique in its structural features and potency. For example, Yatakemycin exhibits the most potent cytotoxicity among this class of compounds, but this compound is notable for its specific DNA-binding affinity and sequence selectivity .

Similar compounds include:

- Duocarmycin A

- CC-1065

- Yatakemycin

Each of these compounds has been studied for their potential therapeutic applications and unique structural characteristics .

Actividad Biológica

Duocarmycin SA (DSA) is a member of the duocarmycin family, a class of potent antitumor antibiotics originally isolated from Streptomyces bacteria. This compound has garnered significant attention due to its unique mechanism of action and high cytotoxic potency, particularly against various cancer cell lines. This article delves into the biological activity of DSA, focusing on its mechanisms, efficacy in different cancer types, and the implications for therapeutic applications.

This compound functions primarily as a DNA minor groove binder . It irreversibly alkylates adenine residues in DNA at the N3 position, leading to:

- Disruption of DNA Structure : The alkylation process alters the nucleic acid architecture, which is critical for DNA replication and transcription.

- Induction of DNA Double-Strand Breaks (DSBs) : DSA has been shown to induce DSBs, triggering cellular responses that lead to apoptosis in cancer cells .

- Cell Cycle Arrest : Specifically, DSA induces cell cycle arrest at the G2/M phase, which is crucial for preventing the proliferation of damaged cells .

Cytotoxic Potency

The cytotoxic effects of DSA have been extensively studied across various cancer cell lines. Notably, it exhibits extremely low IC50 values, indicating its potency:

| Cell Line | IC50 (nM) |

|---|---|

| HeLa S3 | 0.00069 |

| Molm-14 (AML) | 0.01112 |

| HL-60 (AML) | 0.1127 |

| L1210 Leukemia | <0.001 |

These values suggest that DSA is effective even at picomolar concentrations, making it one of the most potent agents in its class .

Case Studies

-

Acute Myeloid Leukemia (AML) :

A study evaluated DSA's efficacy in human AML cell lines Molm-14 and HL-60. Results indicated that DSA significantly reduced cell proliferation and increased apoptosis through mechanisms involving DNA damage and gene regulation associated with apoptosis pathways . -

Glioblastoma Multiforme :

Research has also explored the combination of DSA with proton radiation therapy. In vitro studies showed that DSA enhances the radiosensitivity of glioblastoma cells, suggesting a potential synergistic effect that could improve therapeutic outcomes for patients .

Structural Activity Relationship (SAR)

The development of DSA and its analogs has been guided by extensive structure-activity relationship studies. These studies have revealed insights into how modifications to the duocarmycin structure can enhance or alter biological activity:

- Synthetic Analogues : Compounds like adozelesin and bizelesin have been synthesized to explore variations in potency and specificity against different cancer types.

- Antibody-Drug Conjugates (ADCs) : Researchers are investigating ADCs that incorporate duocarmycins to target specific tumor types while minimizing damage to healthy tissues .

Propiedades

IUPAC Name |

methyl (1R,12S)-7-oxo-10-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O7/c1-32-17-6-11-5-14(26-19(11)22(34-3)21(17)33-2)23(30)28-10-12-9-25(12)13-7-15(24(31)35-4)27-20(13)16(29)8-18(25)28/h5-8,12,26-27H,9-10H2,1-4H3/t12-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNATVDKACXKTF-XELLLNAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3CC4CC45C3=CC(=O)C6=C5C=C(N6)C(=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3C[C@H]4C[C@@]45C3=CC(=O)C6=C5C=C(N6)C(=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30926663 | |

| Record name | Duocarmycin SA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30926663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130288-24-3 | |

| Record name | (+)-Duocarmycin SA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130288-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Duocarmycin SA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130288243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Duocarmycin SA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30926663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does duocarmycin SA interact with DNA?

A1: this compound binds to the minor groove of double-stranded DNA with a preference for adenine-thymine (AT) rich sequences. [, , , ] This binding event is non-covalent and driven by hydrophobic interactions and shape complementarity. [, , ] Subsequently, the activated cyclopropane ring of this compound undergoes a stereoelectronically controlled nucleophilic attack by the N3 atom of adenine, forming a covalent bond. [, , ]

Q2: What are the downstream effects of this compound binding to DNA?

A2: The covalent binding of this compound to adenine N3 in the minor groove significantly distorts the DNA helix. [, , ] This distortion inhibits essential cellular processes like DNA replication and transcription, ultimately triggering apoptosis (programmed cell death) in affected cells. [, , , ]

Q3: Is the DNA binding of this compound reversible?

A4: While the initial non-covalent binding of this compound to DNA is reversible, the subsequent alkylation reaction is essentially irreversible, leading to the formation of stable DNA adducts. [, ]

Q4: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C26H27N3O8. It has a molecular weight of 509.51 g/mol. [, ]

Q5: Is there any spectroscopic data available for this compound?

A6: Yes, this compound has been extensively characterized by various spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H NMR, has been crucial in determining its three-dimensional structure, especially when complexed with DNA. [, ] Other techniques like UV-Vis spectroscopy and mass spectrometry (MS) have been employed for its identification and quantification. [, ]

Q6: Is this compound stable under physiological conditions?

A7: this compound exhibits remarkable stability under physiological conditions, particularly compared to other members of the CC-1065 and duocarmycin families. [, ] This stability is attributed to the electron-withdrawing effect of the C6 methoxycarbonyl group, which stabilizes the reactive cyclopropane ring. [, ]

Q7: How does the stability of this compound influence its biological activity?

A8: The enhanced stability of this compound translates to higher potency compared to less stable analogues. [, ] This is because a more stable alkylating subunit has a higher probability of reaching its DNA target intact and reacting before undergoing degradation or premature activation. [, ]

Q8: Have computational methods been used to study this compound-DNA interactions?

A10: Yes, molecular dynamics (MD) simulations and hybrid quantum mechanics/molecular mechanics (QM/MM) calculations have been used to investigate this compound binding to DNA. [] These studies have provided insights into the structural features responsible for the drug's sequence selectivity and the potential catalytic role of DNA in the alkylation process. []

Q9: How do modifications to the alkylation subunit of this compound affect its activity?

A11: Modifications impacting the stability of the cyclopropane ring, such as changing the C6 substituent or replacing the pyrrole ring, significantly alter the reactivity and consequently the cytotoxic potency of this compound analogs. [, , , ]

Q10: What is the role of the trimethoxyindole moiety in this compound?

A12: The trimethoxyindole moiety of this compound plays a crucial role in its DNA binding affinity and sequence selectivity. [, ] Modifications to this region, like removing the methoxy groups, can impact both the binding affinity and the alkylation efficiency of the drug. []

Q11: What are "reversed" and "sandwiched" analogs of this compound, and what do they reveal about its DNA alkylation mechanism?

A13: "Reversed" and "sandwiched" analogs are synthetically modified versions of this compound where the orientation of the alkylation and DNA binding subunits is altered. [] These analogs have been crucial in confirming the non-covalent binding model and identifying the critical features responsible for the sequence-selective alkylation of DNA by this compound. []

Q12: What are the known toxicological concerns associated with this compound?

A15: Despite its potent antitumor activity, this compound exhibits significant toxicity, limiting its clinical application. [, , ] This toxicity stems from its non-specific DNA alkylation, which can affect both healthy and cancerous cells. [, ]

Q13: What safety measures are essential when handling this compound?

A16: Due to its potent cytotoxicity, this compound should be handled with extreme caution in a well-ventilated laboratory setting, utilizing appropriate personal protective equipment to prevent inhalation, ingestion, or skin contact. [] Specific safety data sheets should always be consulted before handling the compound. []

Q14: What is the relationship between the reactivity of this compound and its cytotoxic potency?

A18: A general trend observed within the duocarmycin family suggests a parabolic relationship between the reactivity of the alkylation subunit and the cytotoxic potency of the molecule. [] Compounds with intermediate reactivity tend to display the highest potency, balancing the need for sufficient stability to reach the DNA target and adequate reactivity for effective alkylation. [, ]

Q15: What in vitro assays are commonly used to evaluate the efficacy of this compound and its analogs?

A19: Cytotoxicity assays, such as the MTT assay, are frequently employed to assess the potency of this compound analogs against various cancer cell lines. [, , ] DNA alkylation assays, including those utilizing oligonucleotides or plasmid DNA, provide insights into the sequence selectivity and efficiency of the alkylation reaction. [, , ]

Q16: What are some promising strategies for targeted delivery of this compound?

A23: Antibody-drug conjugates (ADCs) are being actively explored as a targeted delivery strategy for this compound. [] By conjugating the drug to an antibody specific for a tumor-associated antigen, researchers aim to deliver this compound specifically to cancer cells, sparing healthy tissues and minimizing systemic toxicity. [, ]

Q17: What is the role of carboxyl esterase in the activity of KW-2189, a this compound analog?

A24: KW-2189 is a prodrug that requires activation by intracellular carboxyl esterase to release the active this compound analog, DU-86. [] Therefore, the level of carboxyl esterase activity in cancer cells can significantly influence their sensitivity to KW-2189. [] This highlights the importance of considering the tumor microenvironment and cellular enzyme activity when designing and evaluating this compound-based therapies. []

Q18: What analytical techniques are used to characterize and quantify this compound?

A25: High-performance liquid chromatography (HPLC) coupled with UV-Vis detection or mass spectrometry (MS) is routinely used for the separation, identification, and quantification of this compound and its analogs. [, , ] NMR spectroscopy, particularly 1H NMR, plays a critical role in structural elucidation and studying drug-DNA interactions. [, ]

Q19: When was this compound discovered and what are the key milestones in its research history?

A27: this compound was first isolated from Streptomyces sp. in the early 1990s, along with other members of the duocarmycin family. [] Its discovery marked a significant development in the field of antitumor antibiotics due to its unprecedented potency. [, ] Subsequent research has focused on understanding its unique mechanism of action, structure-activity relationships, and exploring strategies to overcome its toxicity and improve its therapeutic index. [, , , , , , , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.